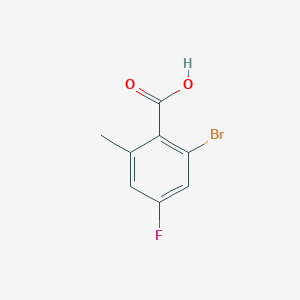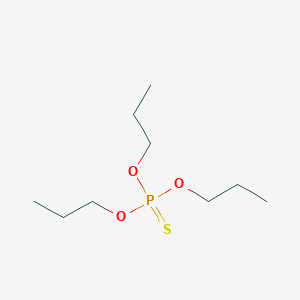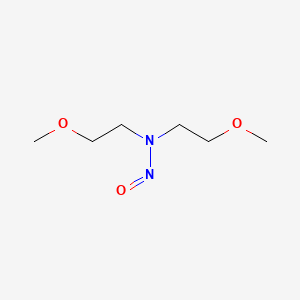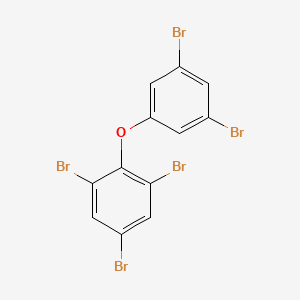
2-Bromo-4-fluoro-6-methylbenzoic acid
Descripción general
Descripción
2-Bromo-4-fluoro-6-methylbenzoic acid, also known as 2-bromo-4-fluorophenylmethylacetic acid, is an organic compound that is widely utilized in the synthesis of various pharmaceuticals and other compounds. It is a carboxylic acid that is produced by the reaction of bromine and fluorine with 6-methylbenzoic acid. It is a white crystalline solid with a melting point of 132-135°C and a boiling point of 267-269°C. It is soluble in water and alcohol and is insoluble in ether.
Aplicaciones Científicas De Investigación
Degradation Pathways and Metabolism Studies : Research on similar compounds, such as fluorinated benzoic acids, has been conducted to understand degradation pathways in methanogenic consortia. For instance, a study on anaerobic sewage sludge revealed a degradation pathway for m-cresol, producing various metabolites including fluorinated benzoic acids (Londry & Fedorak, 1993).
Synthetic Applications : Syntheses of complex compounds often involve halogenated benzoic acids as intermediates. A study described the synthesis of aromatic constituents of calichemicin antibiotics, utilizing polysubstituted aromatic carboxylic acids similar to 2-Bromo-4-fluoro-6-methylbenzoic acid (Laak & Scharf, 1989).
Enzymatic Reactions and Inhibition Studies : The reactivity of halogenated benzoylformates with enzymes like benzoylformate decarboxylase has been researched. For example, the bromo analogue of these compounds demonstrated competitive inhibition properties (Reynolds, Garcia, Kozarich & Kenyon, 1988).
Thermodynamics and Structure-Property Relationships : The physical properties of halogenbenzoic acids, including bromo-methylbenzoic acids, have been studied to understand their thermodynamics, solubility, and structure-property relationships (Zherikova et al., 2016).
Pharmacological Applications : Although your request excludes information related to drug use, it's notable that related halogenated benzoic acids have been investigated in pharmacology, for instance, in the development of NHE inhibitors, which are relevant in the treatment of myocardial infarction (Baumgarth, Beier & Gericke, 1997).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBSAUUUDKWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662783 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003709-47-4 | |
| Record name | 2-Bromo-4-fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














